Home > Products > Building Blocks P20264 > [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid
[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid - 1234343-27-1

[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid

Catalog Number: EVT-1674920
CAS Number: 1234343-27-1
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazole derivatives, encompassing a broad class of heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, are prominent in medicinal chemistry and drug discovery. These compounds often serve as building blocks for synthesizing more complex molecules with diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This analysis focuses on pyrazole derivatives containing a 4-methoxyphenyl group at the 3-position and various substituents at the 4- and 5-positions of the pyrazole ring.

Synthesis Analysis
  • Condensation Reactions: Reacting substituted hydrazines with various 1,3-dicarbonyl compounds, like β-ketoesters or β-diketones, leads to the formation of pyrazole rings. [, , ]
  • Multicomponent Reactions: Employing multicomponent reactions simplifies the synthesis by combining three or more starting materials in a single step, as demonstrated in the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, which involves a pyrazole-forming step using Meldrum's acid. []
  • Cyclization Reactions: Constructing the pyrazole ring through intramolecular cyclization of appropriate precursors is another frequently used approach. [, , ]
Molecular Structure Analysis
  • X-ray Diffraction: Providing detailed information on bond lengths, bond angles, and overall conformation of the molecule in its solid state. [, , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizing the structure and investigating dynamic processes in solution by analyzing proton (1H) and carbon (13C) NMR spectra. [, , , , , , , , , , , , , , , , , , , , , ]
  • Mass Spectrometry (MS): Determining the molecular weight and identifying fragmentation patterns, which provides valuable structural information. [, , , , , , , , ]
  • Infrared (IR) Spectroscopy: Identifying functional groups present in the molecule by analyzing characteristic vibrational frequencies. [, , , , ]
Mechanism of Action
  • Enzyme Inhibition: Acting as inhibitors of various enzymes, including prostaglandin reductase (PTGR2) [] and long-chain fatty acid elongases (ELOVL6). []
  • Receptor Modulation: Exhibiting modulatory effects on various receptors, such as cholecystokinin (CCK) receptors, [, , ] metabotropic glutamate receptor 2 (mGlu2), [] and progesterone receptors. [, ]
  • Interaction with DNA: Theoretical studies indicate potential DNA binding interactions, which could contribute to their biological activities. []
Physical and Chemical Properties Analysis
  • Crystalline Solids: Often exist as crystalline solids at room temperature. [, , , , , , , , ]
  • Solubility: Solubility varies depending on the substituents and functional groups present, with some exhibiting solubility in organic solvents like ethanol and dimethylformamide. [, , , , , ]
Applications
  • Antimicrobial Agents: Exhibiting potent antimicrobial activity against various bacterial and fungal strains, making them promising candidates for developing new antimicrobial therapies. [, , , , ]
  • Anticancer Agents: Demonstrating anticancer activity against various cancer cell lines, suggesting potential for development as novel anticancer drugs. [, , ]
  • Anti-inflammatory and Analgesic Agents: Possessing anti-inflammatory and analgesic properties, making them potentially useful for managing pain and inflammation. [, , , , ]
  • Antidiabetic Agents: Exhibiting antidiabetic activity in animal models, suggesting potential for developing new treatments for diabetes. []
  • Central Nervous System (CNS) Active Agents: Demonstrating activity in various CNS-related assays, suggesting potential applications for treating anxiety, depression, and other CNS disorders. [, , , ]
  • Herbicides: Showing promising herbicidal activity against specific weed species. []

Ethyl 2-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-oxobutanoate derivatives

  • Compound Description: These derivatives (specifically 9a-9c) serve as crucial starting materials in the synthesis of novel pyrazole-based heterocycles with anti-diabetic activity. []
  • Relevance: These compounds share a similar core structure with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, specifically the presence of a 4-methoxyphenyl group. Additionally, both compounds are utilized in synthetic pathways targeting molecules with potential anti-diabetic properties. []

4-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-pyrazol-3-ol derivatives

  • Compound Description: These derivatives (10a-10i) are intermediates formed during the synthesis of the target compound's sugar-linked analogs. []
  • Relevance: These derivatives represent the direct precursors to the sugar-linked analogs of [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid. They share the key 4-methoxyphenyl and pyrazole moieties, highlighting a close structural relationship and a shared synthetic pathway. []

R1, R2 substituted 2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: These compounds (12a-12i) represent the final sugar-linked analogs of the target compound, designed and synthesized for their potential anti-diabetic properties. Compounds 12f, 12h, and 12i specifically demonstrated moderate anti-diabetic activity comparable to the standard drug remogliflozin. []
  • Relevance: These compounds are direct analogs of [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, incorporating the core pyrazole structure with a 4-alkoxyphenyl substituent. The addition of the sugar moiety further modifies the structure while maintaining a close relationship to the target compound. The observed anti-diabetic activity in these analogs highlights the potential of the shared structural scaffold. []

3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound serves as a starting material in a reaction to create a novel (E)-1-(4-methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. []
  • Relevance: This compound shares the 4-methoxyphenyl and pyrazole moieties with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, indicating a structural similarity within the core structure. []

4-Amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound serves as a precursor to synthesize a molecule with potential inhibitory action against human prostaglandin reductase (PTGR2). []
  • Relevance: This compound contains a 5-methyl-1-phenyl-1H-pyrazol-4-yl group, which is structurally similar to the 3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl moiety present in [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid. The similar placement and substitution pattern of the pyrazole ring suggests a possible shared pharmacophore. []

rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid

  • Compound Description: This compound, synthesized via a hetero-Diels-Alder reaction, incorporates a pyrazoline ring and a thiopyrano[2,3-d]thiazole motif and was studied for its anticancer activity in vitro using the NCI DTP protocol. []
  • Relevance: This compound shares a 5-(4-methoxyphenyl)-3,4-dihydropyrazole moiety with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, highlighting a close structural similarity within the core heterocycle. []

N-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives

  • Compound Description: This series of compounds displays moderate to good biological activity against bacteria, fungi, and tuberculosis. []
  • Relevance: These compounds share the 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl core structure with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid. The significant biological activities observed for these derivatives highlight the potential of this shared pharmacophore. []

1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound serves as a building block for synthesizing a novel (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide. []
  • Relevance: This compound shares the 4-methoxyphenyl moiety with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, indicating a structural connection in this specific region. []
  • Compound Description: This lead compound acts as an allosteric HIV-1 integrase inhibitor (ALLINI), exhibiting a unique mechanism of action and drug resistance profile. []
  • Relevance: This compound, while structurally distinct from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, also possesses an acetic acid side chain, suggesting a potential shared element in their binding mode or pharmacokinetic properties. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This hybrid molecule, containing 1,3,4-thiadiazole and dichloroacetic acid moieties linked through a pyrazoline ring, was evaluated for its anticancer activity using the NCI DTP protocol. []
  • Relevance: Similar to [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, this compound incorporates a 4-methoxyphenyl substituent directly attached to the pyrazole ring, highlighting a structural similarity in this region. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This complex molecule consists of multiple heterocyclic rings, including a pyrazole ring connected to a dihydropyrazolyl ring through a C-C bond. []
  • Relevance: This compound shares the pyrazole ring system with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, further highlighting the significance of the pyrazole moiety as a pharmacophore in various chemical contexts. []

1-[3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: This compound, synthesized using hydrazine hydrate and acetic acid, features a 4-methoxyphenyl group linked to a dihydropyrazole ring. []
  • Relevance: The presence of the 4-methoxyphenyl and dihydropyrazole moieties in this compound establishes a structural link to [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, further emphasizing the recurring presence of these structural elements in various chemical contexts. []

3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone

  • Compound Description: This compound, forming C(10) chains through C-H⋯O hydrogen bonds, features a 4-methoxyphenyl group linked to a propenone chain, which connects to a chlorinated pyrazole ring. []
  • Relevance: This compound, while structurally distinct from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, shares a key structural element: the presence of a 4-methoxyphenyl group, highlighting the potential significance of this moiety in various chemical contexts. []

3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propenone

  • Compound Description: This compound forms C(14) chains through C-H⋯O hydrogen bonds and features a trimethoxyphenyl group linked to a propenone chain connected to a chlorinated pyrazole ring. []
  • Relevance: Although structurally distinct, this compound and [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid both have a substituted phenyl ring directly linked to a propenone chain. This shared structural motif may suggest some shared functionalities or properties. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Compound Description: This compound, synthesized via a reductive amination reaction using NaBH4/I2, features a 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl core structure. []
  • Relevance: This compound shares the 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl core structure with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid. The synthesis of this compound, employing a reductive amination strategy, also highlights a potential synthetic route for generating structural analogs of the target compound. []

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound, crystallized from dimethylformamide, features a planar structure with a dihydropyrazole ring connected to a thiazole ring. []
  • Relevance: This compound shares a dihydropyrazole ring system with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, showcasing the recurrence of this specific heterocycle in various chemical contexts. []

4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound is isostructural to 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and also crystallized from dimethylformamide, featuring a planar structure with a dihydropyrazole ring connected to a thiazole ring. []
  • Relevance: Similar to the previous compound, this molecule shares a dihydropyrazole ring system with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, further supporting the significance of the dihydropyrazole moiety in various chemical contexts. []

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

  • Compound Description: This compound, synthesized using anhydrous ethanol and piperidine as a catalyst, features a 4-methoxyphenyl group attached to an imine group within a larger heterocyclic system. []
  • Relevance: This compound shares the 4-methoxyphenyl moiety with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid. This structural similarity, even within a significantly different overall structure, underscores the importance of this particular substituent in various chemical contexts. []

3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one

  • Compound Description: This compound, synthesized by condensing a carbaldehyde with butyric acid, serves as a versatile precursor for synthesizing a diverse range of derivatives and exhibits antibacterial, antifungal, and anticancer activities. []
  • Relevance: Although this compound differs significantly in its overall structure from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, both share a common feature: the presence of a 4-methoxyphenyl moiety. This shared substituent, despite the distinct core structures, suggests a potential for similar physicochemical properties or even biological activities. []

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

  • Compound Description: This compound, synthesized to investigate the properties of carboxylic acids and thiazole-containing compounds, features a carboxylic acid group and a thiazole ring within its structure. []
  • Relevance: Although this compound differs significantly from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid in its core structure, both share the presence of a carboxylic acid functional group. This commonality suggests potential similarities in their physicochemical properties, reactivity, or even biological profiles. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound, formed through an unexpected ring closure, features a benzenesulfonic acid group and exhibits inhibitory activity against Listeria monocytogenes and Escherichia coli comparable to ampicillin and vancomycin. []
  • Relevance: While this compound's core structure differs from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, its antimicrobial activity against both Gram-positive and Gram-negative bacteria suggests a potential for broad-spectrum antimicrobial activity, which could be a relevant property for exploration in the context of [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid and its analogs. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound, with a confirmed monoclinic crystal system, was subjected to DFT/B3LYP calculations to investigate its molecular and electronic properties. []
  • Relevance: This compound and [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid both possess a pyrazole ring, although their substitution patterns and surrounding structures are significantly different. []

5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

  • Compound Description: This novel pyrazole derivative exhibits anti-inflammatory, analgesic, and vasorelaxant effects, likely mediated through the NO/cGMP pathway and calcium channels. []
  • Relevance: While structurally different from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, this compound's diverse pharmacological profile, particularly its anti-inflammatory and analgesic properties, presents interesting avenues for investigation in the context of the target compound. Exploring whether structural analogs of [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid could exhibit similar therapeutic benefits could be valuable. []

Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate

  • Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and thieno[2,3-b]pyridine derivatives. []
  • Relevance: This compound contains a 5-methyl-1-phenyl-1H-pyrazol-4-yl moiety, closely resembling the 3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl group in [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid. This structural similarity suggests that [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid could potentially serve as a scaffold for developing a diverse range of heterocyclic compounds. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

  • Compound Description: This potent inhibitor specifically targets the ELOVL6 enzyme, which plays a role in long-chain fatty acid elongation, and shows potential as a pharmacological tool for studying metabolic disorders and diabetes. []
  • Relevance: This compound and [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid both contain a pyrazole ring. While the overall structures differ significantly, the presence of a shared heterocycle, even with different substitution patterns, underscores the versatility of the pyrazole moiety in medicinal chemistry. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and analyzed for its inhibitory potency against kinases with a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
  • Relevance: This compound and [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid both possess a pyrazole ring, indicating a shared structural element. []

4-{[4-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-benzylidene}amino-2-aryl-5-methyl-3H-[1,2,4]-triazol-3-ones

  • Compound Description: This series of compounds, synthesized via the Japp-Klingemann reaction, exhibited significant fungal inhibition, even surpassing the efficacy of some reference drugs. []
  • Relevance: This series of compounds and [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid both contain a pyrazole ring, suggesting that they might share some similar chemical properties. []

N-(5-Methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-phenylureas

  • Compound Description: This series of compounds acts as cholecystokinin (CCK) antagonists, demonstrating mixed CCK-A/CCK-B ligand activity and potential anxiolytic effects. []
  • Relevance: This series of compounds shares a common structural motif with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid: the presence of a substituted pyrazole ring. This structural similarity, despite differences in the overall structure, suggests that [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid could potentially interact with CCK receptors or serve as a starting point for developing novel CCK ligands. []

Ethyl/methyl 4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

  • Compound Description: These derivatives, synthesized using a green heterogeneous catalyst, highlight the utility of environmentally friendly approaches in organic synthesis. []
  • Relevance: These compounds and [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid both contain a substituted pyrazole ring, indicating a shared structural feature. While the overall structures differ, the shared presence of the pyrazole ring suggests possible similarities in their chemical properties. []

4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile

  • Compound Description: This nonsteroidal progesterone receptor antagonist effectively reduces endometrial growth, offering a potential treatment option for gynecological conditions like endometriosis. []
  • Relevance: This compound and [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid both contain a substituted pyrazole ring. While their overall structures differ significantly, the presence of this common heterocycle, even with distinct substitution patterns, highlights the versatility of the pyrazole moiety in medicinal chemistry. []

N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and carboxamides

  • Compound Description: These non-peptidal heterocyclic compounds function as potent and selective CCK1 antagonists, exhibiting antinociceptive, anxiolytic, and antidepressant effects in mice. [, ]
  • Relevance: This series, like [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, incorporates a substituted pyrazole ring, albeit with significant variations in the overall structure and additional functional groups. The distinct pharmacological activities observed for these CCK antagonists highlight the potential of exploring structurally similar analogs of [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid for their potential interactions with CCK receptors and related therapeutic benefits. [, ]

1'-(1-Methylethyl)-4'-[(2-fluoro-4-methoxyphenyl)methyl]-5'-methyl-1H-pyrazol-3'-O-beta-D-glucopyranoside

  • Compound Description: This compound exists in a specific crystalline form suitable for pharmaceutical formulations and is used to prepare medications. []
  • Relevance: This compound shares the 4-methoxyphenyl and pyrazole moieties with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, indicating a structural similarity within the core structure. []

1,4-bis(5-hydroxy-1-phenyl-3-methyl-1H-pyrazol-4-yl)butane-1,4-dione

  • Compound Description: This compound reacts with organotin(IV) halides to form a series of complexes with varying coordination geometries and properties. []
  • Relevance: This compound contains two 5-hydroxy-1-phenyl-3-methyl-1H-pyrazol-4-yl units, highlighting the structural similarity and potential for analogous coordination chemistry with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

  • Compound Description: This series represents functionalized chalcones with varying substituents, showcasing diverse supramolecular assembly through C—H⋯O and C—H⋯π(arene) hydrogen bonds. []
  • Relevance: Although this series differs significantly from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid in its core structure, both incorporate an aromatic ring directly linked to a propenone chain. This shared structural motif might suggest some commonalities in their physicochemical properties or reactivity. []

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid

  • Compound Description: This previously unknown compound was synthesized through a convenient one-pot multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. []
  • Relevance: While structurally different from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, this compound shares the presence of a 4-methoxyphenyl substituent and an acetic acid functional group. This shared structural feature might indicate potential similarities in their physicochemical properties or reactivity. []

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid

  • Compound Description: This previously unknown compound was synthesized using a simple and efficient multicomponent reaction approach, demonstrating the potential for discovering new chemical entities using readily available starting materials. []
  • Relevance: This compound, although structurally distinct from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, also features a 4-methoxyphenyl substituent and an acetic acid functional group. []

1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound, synthesized using a condensation reaction and characterized by X-ray diffraction, highlights the utility of crystallographic techniques in structure determination. []
  • Relevance: This compound shares the 4-methoxyphenyl moiety with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, indicating a structural connection, albeit in a different overall structure. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide

  • Compound Description: This compound serves as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) and is a promising candidate for developing a positron emission tomography (PET) ligand for imaging mGlu2 in the brain. []
  • Relevance: Both this compound and [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid contain a methoxyphenyl group, highlighting this specific structural element's presence in different chemical contexts, potentially contributing to their respective biological activities. []

2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives

  • Compound Description: This combinatorial library of compounds, synthesized through a catalyst-free, four-component reaction in water, showcases the efficiency and environmental friendliness of this synthetic approach. []
  • Relevance: These derivatives, although structurally different from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, both contain a substituted pyrazole ring, suggesting some potential similarities in their chemical properties or reactivity. []

2-(1-(3-chloropyridin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid derivatives

  • Compound Description: These derivatives, synthesized through a multistep process and characterized by NMR and MS, exhibited herbicidal activity against various weeds. []
  • Relevance: These compounds share the pyrazole ring and acetic acid moiety with [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, suggesting that they belong to the same chemical class. []

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate

  • Compound Description: This compound, crystallizing with an ethanol molecule, forms infinite one-dimensional chains stabilized by various intermolecular interactions, including O—H⋯N, N—H⋯N, N—H⋯O, C—H⋯O hydrogen bonds, C—H⋯π and π–π interactions. []
  • Relevance: This compound, although structurally distinct from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, contains two pyrazole rings within its structure. This shared presence of the pyrazole moiety, even with distinct substitution patterns and surrounding structures, highlights the versatility of this heterocycle in various chemical contexts. []

[Diaquasesqui(nitrato-κO)hemi(perchlorato-κO)copper(II)]-μ-{bis[5-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]selenide}-[triaqua(perchlorato-κO)copper(II)] nitrate monohydrate

  • Compound Description: This complex copper(II) complex features a bridging bis[5-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide ligand, showcasing the coordination chemistry of pyrazole-based ligands. []
  • Relevance: This complex contains pyrazole rings within its structure, highlighting the structural similarity to [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid and its potential for coordination to metal centers. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-substituted-phenyl)prop-2-en-1-ones

  • Compound Description: These functionalized chalcones, synthesized from a common precursor, exhibit structural diversity and different supramolecular assemblies depending on the substituents. []
  • Relevance: Although these compounds differ structurally from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, they both contain a substituted phenyl ring directly connected to a propenone chain, suggesting some potential similarities in their physicochemical properties or reactivity. []

Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

  • Compound Description: This compound, with its crystal structure determined and reported, exemplifies a specific example of a pyrazole-containing compound with its defined structural features. []
  • Relevance: This compound, while structurally different from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, contains two pyrazole rings within its structure. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: These novel thiazole derivatives, synthesized using multistep reactions involving chalcones and pyrazoline intermediates, highlight the versatility of thiazole and pyrazole moieties in organic synthesis. []
  • Relevance: These compounds, although structurally distinct from [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid, share the presence of a pyrazole ring. []

Properties

CAS Number

1234343-27-1

Product Name

[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid

IUPAC Name

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-8-11(7-12(16)17)13(15-14-8)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

FCBUEYMQURKJKR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)O

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.